3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one
Overview
Description
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused imidazo-pyrazine ring system, which is known for its potential biological activities and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide, can yield the desired imidazo-pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Methods such as palladium-catalyzed amide coupling reactions have been explored for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo-pyrazine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo-pyrazine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes involved in critical cellular pathways. The compound’s ability to modulate the activity of these enzymes is attributed to its structural features, which allow it to bind effectively to the active sites . Additionally, it can influence signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring system but with a pyridine moiety instead of pyrazine.
Imidazo[1,2-a]pyrazine: Another related compound with a different substitution pattern, used in drug development and organic synthesis.
Pyrrolopyrazine: Contains a pyrrole ring fused with pyrazine, exhibiting various biological activities such as antimicrobial and antitumor properties.
Uniqueness
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature differentiates it from other similar compounds and contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C8H8N4O/c13-8-11-6-7(10-4-3-9-6)12(8)5-1-2-5/h3-5H,1-2H2,(H,9,11,13) |
InChI Key |
COTTYCHCEZXFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=NC=CN=C3NC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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